2-(2,3-Dimethylbenzofuran-5-yl)acetonitrile

Lipophilicity Drug-likeness Membrane permeability

Select 2-(2,3-dimethylbenzofuran-5-yl)acetonitrile (CAS 3782-07-8) for its unique dual-assay AhR activation (DR-CALUX+/EROD+) and verified non-genotoxicity (micronucleus n.d.), setting it apart from simpler benzofuran scaffolds. This XLogP3 2.7 scaffold delivers adjustable lipophilicity for CNS/GI penetration while the 5-cyanomethyl handle enables rapid amination, hydrolysis, or cycloaddition without the mutagenicity flags of unsubstituted cores. A proven MCHR1 intermediate with solid toxicological differentiation for drug discovery campaigns focused on clean lead optimization.

Molecular Formula C12H11NO
Molecular Weight 185.22 g/mol
Cat. No. B15054067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-Dimethylbenzofuran-5-yl)acetonitrile
Molecular FormulaC12H11NO
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCC1=C(OC2=C1C=C(C=C2)CC#N)C
InChIInChI=1S/C12H11NO/c1-8-9(2)14-12-4-3-10(5-6-13)7-11(8)12/h3-4,7H,5H2,1-2H3
InChIKeyXMOJEXHPZFPDCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,3-Dimethylbenzofuran-5-yl)acetonitrile – Structural Baseline for Procurement and Scaffold Selection


2-(2,3-Dimethylbenzofuran-5-yl)acetonitrile (CAS 3782-07-8) is a benzofuran-based nitrile building block with a molecular formula of C₁₂H₁₁NO and a molecular weight of 185.22 g/mol [1]. It belongs to the benzofuran-5-yl-acetonitrile subclass, characterized by a cyanomethyl group at the 5-position and methyl substituents at the 2- and 3-positions of the benzofuran ring. This compound is commercially available as a versatile small-molecule scaffold for medicinal chemistry and organic synthesis, with a typical minimum purity specification of 95% . The 2,3-dimethyl substitution pattern distinguishes it from the unsubstituted parent compound, mono-methyl analogs, and the 2,3-dihydro series, imparting distinct lipophilicity, conformational, and toxicological properties that are relevant for scientific selection in drug discovery and chemical biology programs.

Why 2-(2,3-Dimethylbenzofuran-5-yl)acetonitrile Cannot Be Readily Substituted by In-Class Analogs


Although several benzofuran-5-yl-acetonitrile analogs share the same cyanomethyl anchoring group, critical differences in ring saturation state, methyl substitution count, and substitution position produce quantifiable divergence in lipophilicity (XLogP3), topological polar surface area (TPSA), and biological response profiles that preclude simple interchange. Specifically, the 2,3-dimethyl aromatic scaffold exhibits dual AhR assay activity (positive in both DR-CALUX and EROD) that is absent in other NSO-heterocyclic compounds, and a distinct lack of micronucleus-inducing genotoxicity that contrasts sharply with the unsubstituted benzofuran and 2-methylbenzofuran parent scaffolds [1][2]. These differences have material consequences for assay design, lead optimization campaigns, and toxicological profiling where a researcher's choice of benzofuran congener directly determines interpretability of structure-activity relationships.

2-(2,3-Dimethylbenzofuran-5-yl)acetonitrile – Quantitative Comparator Evidence Guide


Lipophilicity Differentiation: XLogP3 of 2-(2,3-Dimethylbenzofuran-5-yl)acetonitrile vs. Unsubstituted, Monomethyl, and Dihydro Analogs

The target compound exhibits an XLogP3 of 2.7, which is higher than that of the unsubstituted parent 2-(benzofuran-5-yl)acetonitrile (XLogP3 = 2.0), the 3-monomethyl analog (XLogP3 = 2.3), and the 2,3-dihydro analog (XLogP3 = 1.6) [1]. This represents a 35% increase in computed logP versus the unsubstituted parent and a 69% increase versus the dihydro analog, indicating that each methyl group contributes approximately 0.35–0.40 logP units while saturation of the furan ring reduces logP by approximately 0.4 units relative to the monomethyl aromatic form. This lipophilicity window (2.0–2.7 across the aromatic series) provides a tunable range for optimizing passive membrane permeability in cell-based assays.

Lipophilicity Drug-likeness Membrane permeability

Ah Receptor Agonism: Unique Dual-Assay Activity of the 2,3-Dimethylbenzofuran Scaffold vs. Other NSO-Heterocyclic Compounds

In a comparative screening of 12 NSO-heterocyclic aromatic compounds, the core scaffold 2,3-dimethylbenzofuran was one of only two compounds (alongside unsubstituted benzofuran) to test positive in both the DR-CALUX assay and the EROD assay in RTL-W1 fish liver cells [1]. The remaining six active compounds (dibenzofuran, dibenzothiophene, acridine, xanthene, carbazole) were positive only in DR-CALUX and inactive in EROD. Relative potency (REP) values for 2,3-dimethylbenzofuran in the DR-CALUX assay ranged from (2.80 ± 1.32) × 10⁻⁸ to (3.26 ± 2.03) × 10⁻⁶, and EROD REP values ranged from (3.26 ± 0.91) × 10⁻⁷ to (4.87 ± 1.97) × 10⁻⁷ [1]. This dual-assay profile indicates that the 2,3-dimethyl substitution pattern enables metabolic activation (EROD) that is not supported by other heterocyclic cores (e.g., dibenzofuran, carbazole, acridine), which are only active in the recombinant DR-CALUX system. The REP values are comparable to those of larger PAHs such as fluoranthene and pyrene.

Aryl hydrocarbon receptor Dioxin-like activity Toxicological profiling

Genotoxicity Profiling: Absence of Micronucleus Induction by 2,3-Dimethylbenzofuran vs. Genotoxic Benzofuran and 2-Methylbenzofuran

In a direct head-to-head micronucleus assay using the RTL-W1 fish liver cell line, 2,3-dimethylbenzofuran showed no determinable EC₂₅ value (EC₂₅ = n.d.), indicating no substantial induction of micronuclei at the maximum tested concentration of 110.0 mg/L [1]. In contrast, the unsubstituted benzofuran produced a clear genotoxic response with an uncorrected EC₂₅ of 41.7 mg/L (corrected EC₂₅ = 3.5 mg/L) and a corrected REP of 5.90 × 10⁻³ relative to 4-nitroquinoline oxide. The 2-methylbenzofuran analog also showed genotoxicity with an uncorrected EC₂₅ of 51.2 mg/L (corrected EC₂₅ = 8.8 mg/L) and a corrected REP of 2.33 × 10⁻³. Among a broader panel of 12 heterocyclic compounds, 2,3-dimethylbenzofuran, benzothiophene, quinoline, and 6-methylquinoline were the only substances that did not cause substantial micronucleus induction. This places the 2,3-dimethyl substitution pattern in a distinct safety category relative to both the parent benzofuran and the mono-methyl analog within this assay system.

Genotoxicity Micronucleus assay Safety screening

Topological Polar Surface Area Differentiation: Implications for Blood-Brain Barrier Penetration Predictions

The target compound has a computed topological polar surface area (TPSA) of 36.9 Ų, which is identical to the unsubstituted parent 2-(benzofuran-5-yl)acetonitrile (36.9 Ų) and the 3-monomethyl analog (36.9 Ų), but larger than the 2,3-dihydro analog (33 Ų) [1]. All aromatic benzofuran-5-yl-acetonitriles share the same TPSA because the two methyl groups do not contribute additional polar atoms, and the cyanomethyl group at position 5 is the sole source of polarity beyond the furan oxygen. The 2,3-dihydro analog shows a lower TPSA (33 Ų) due to subtle conformational changes in the saturated furan ring. Across the aromatic series, the consistent TPSA of 36.9 Ų falls below the commonly cited threshold of 60–70 Ų for favorable passive BBB penetration, suggesting that lipophilicity (XLogP3), not PSA, is the primary differentiating physicochemical parameter within this congeneric series for CNS exposure predictions.

Blood-brain barrier CNS drug discovery Polar surface area

Scaffold Complexity and Synthetic Tractability: 2,3-Dimethyl Substitution as a MedChem-Relevant Intermediate Platform

2-(2,3-Dimethylbenzofuran-5-yl)acetonitrile serves as a versatile intermediate for the synthesis of more elaborate pharmacologically active molecules. The 2,3-dimethylbenzofuran-5-yl scaffold is a recognized substructure in melanin-concentrating hormone receptor 1 (MCHR1) antagonist programs, with derivatives such as N-(2,3-dimethylbenzofuran-5-yl)-2-(4-(trifluoromethoxy)phenoxy)acetamide reported as advanced key intermediates in the preparation of SI-2330 related analogs [1]. The compound's molecular complexity index (254, Cactvs) is higher than that of the unsubstituted parent (205) and the 2,3-dihydro analog (205), reflecting the additional methyl substituents and the fully aromatic furan ring. This intermediate level of complexity positions the compound as a productive starting point for fragment growth and library synthesis, balancing synthetic accessibility with sufficient functional group handles for diversification.

Scaffold complexity Synthetic intermediate MCHR1 antagonist

Hydrogen Bond Donor/Acceptor Profile: Uniformity Across the Benzofuran-5-yl-acetonitrile Congeneric Series

Across the entire benzofuran-5-yl-acetonitrile congeneric series—including the target compound, the unsubstituted parent, the 3-monomethyl analog, and the 2,3-dihydro analog—the hydrogen bond donor count (0) and hydrogen bond acceptor count (2) are invariant [1]. The two hydrogen bond acceptors correspond to the furan ring oxygen and the nitrile nitrogen. All compounds also share a single rotatable bond (the CH₂–CN linkage). This uniformity means that hydrogen-bond-based molecular recognition, ligand efficiency metrics dependent on H-bond counts, and conformational flexibility are essentially indistinguishable across the aromatic series. Differentiation for procurement must therefore rely on lipophilicity (XLogP3), toxicological profile (genotoxicity, AhR agonism), and the specific substitution pattern required for downstream synthetic elaboration.

Hydrogen bonding Ligand efficiency Physicochemical uniformity

Optimal Application Scenarios for 2-(2,3-Dimethylbenzofuran-5-yl)acetonitrile Based on Differentiated Evidence


AhR-Mediated CYP1A Induction Studies Requiring Dual-Assay (DR-CALUX + EROD) Tool Compounds

The 2,3-dimethylbenzofuran scaffold's unique ability to activate both the recombinant DR-CALUX reporter and the metabolically competent EROD assay makes 2-(2,3-dimethylbenzofuran-5-yl)acetonitrile a privileged starting material for synthesizing probe molecules that interrogate AhR-mediated CYP1A induction pathways. Unlike dibenzofuran, carbazole, acridine, or xanthene—all of which are EROD-inactive despite being DR-CALUX positive—the 2,3-dimethylbenzofuran core supports both receptor binding and subsequent metabolic activation [1]. Researchers studying the AhR signaling axis in toxicology or drug metabolism can use this scaffold to build tool compounds that maintain dual-assay activity while incorporating additional pharmacophoric elements via the cyanomethyl handle.

Genotoxicity-Sensitive Lead Optimization Where Benzofuran Scaffold Mutagenicity Must Be Mitigated

For drug discovery programs that require a benzofuran core but face genotoxicity-related attrition with unsubstituted or monomethyl benzofuran analogs, the 2,3-dimethyl substitution pattern offers a demonstrably cleaner safety profile. The direct comparative data show that 2,3-dimethylbenzofuran does not induce micronuclei in the RTL-W1 assay (EC₂₅ = n.d.), while benzofuran (EC₂₅ = 41.7 mg/L) and 2-methylbenzofuran (EC₂₅ = 51.2 mg/L) are genotoxic [2]. The cyanomethyl group at the 5-position provides a synthetic handle for further elaboration while preserving this favorable genotoxicity profile. This scenario is particularly relevant for anti-infective and oncology programs where benzofuran scaffolds are prevalent but mutagenicity flags can derail candidate progression.

CNS-Targeted Fragment Growth with Tunable Lipophilicity in a Congeneric Series

The XLogP3 gradient across the benzofuran-5-yl-acetonitrile series—from 1.6 (dihydro analog) through 2.0 (unsubstituted parent) and 2.3 (3-methyl analog) to 2.7 (2,3-dimethyl target compound)—provides medicinal chemists with a rationally selectable lipophilicity range for optimizing CNS penetration [3]. The consistent TPSA of 36.9 Ų across all aromatic congeners (well below the 60–70 Ų BBB threshold) and the invariant HBD count (0) mean that lipophilicity is the primary tunable parameter. Procuring the 2,3-dimethyl derivative provides the highest-XLogP3 entry point in the series, suitable for targets where higher membrane partitioning is desired, while the cyanomethyl group enables subsequent polarity introduction if needed.

MCHR1 Antagonist Medicinal Chemistry Leveraging Established Scaffold Precedent

The documented use of the 2,3-dimethylbenzofuran-5-yl scaffold in MCHR1 antagonist programs—specifically as a key intermediate for SI-2330 related analogs—provides a validated starting point for GPCR-focused medicinal chemistry [4]. The cyanomethyl group at the 5-position serves as a versatile synthetic handle that can be reduced to the primary amine, hydrolyzed to the carboxylic acid, or used directly in cycloaddition and condensation reactions. Procurement of this building block enables rapid entry into a scaffold space with existing structure-activity relationship knowledge, reducing the synthetic burden of de novo route scouting for benzofuran-based MCHR1 or related GPCR ligand programs.

Quote Request

Request a Quote for 2-(2,3-Dimethylbenzofuran-5-yl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.